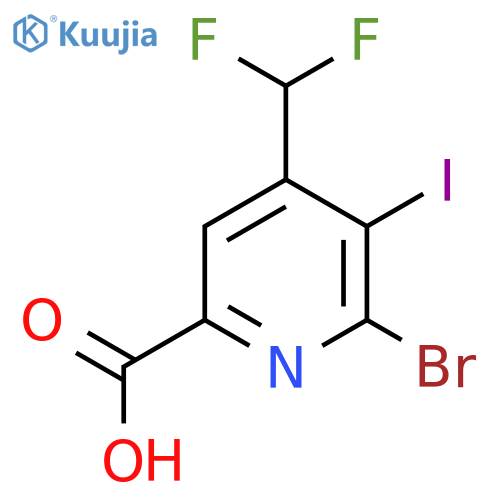Cas no 1805170-57-3 (2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)

1805170-57-3 structure
商品名:2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid
CAS番号:1805170-57-3
MF:C7H3BrF2INO2
メガワット:377.909500360489
CID:4861209
2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid
-
- インチ: 1S/C7H3BrF2INO2/c8-5-4(11)2(6(9)10)1-3(12-5)7(13)14/h1,6H,(H,13,14)
- InChIKey: RXGGANHIQYBYGX-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(C(=O)O)C=C1C(F)F)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 50.2
2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059998-1g |
2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid |
1805170-57-3 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
1805170-57-3 (2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid) 関連製品
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 13769-43-2(potassium metavanadate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
